Phenyl pentadecane-5-sulfonate
Description
Phenyl pentadecane-5-sulfonate (IUPAC: 4-hydroxy-5-[3-(sulfooxy)phenyl]pentanoic acid) is a sulfated aromatic compound. Its structure includes:
- A pentanoic acid backbone.
- A hydroxyl group at position 2.
- A sulfated phenyl group at position 3.
This sulfonation enhances its polarity and water solubility, making it suitable for applications in surfactants, detergents, or pharmaceutical intermediates.
Properties
CAS No. |
198217-75-3 |
|---|---|
Molecular Formula |
C21H36O3S |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
phenyl pentadecane-5-sulfonate |
InChI |
InChI=1S/C21H36O3S/c1-3-5-7-8-9-10-11-15-19-21(18-6-4-2)25(22,23)24-20-16-13-12-14-17-20/h12-14,16-17,21H,3-11,15,18-19H2,1-2H3 |
InChI Key |
YEARMHHWICTKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCC)S(=O)(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl pentadecane-5-sulfonate can be synthesized through the conversion of phenols to their benzene sulfonate esters using N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride. This method is favored due to its mild reaction conditions, shorter reaction time, excellent yield, and easy-to-handle reagents .
Industrial Production Methods: An innovative method for the production of phenyl pentadecane involves the hydrogenation of cardanol under ambient pressure. This approach is more environmentally friendly compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions: Phenyl pentadecane-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Phenyl pentadecane-5-sulfonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a surfactant in different chemical reactions.
Biology: It is used in studies related to micellar structures and growth, which are crucial for understanding surfactant behaviors.
Industry: It is used in the production of biobased linear alkyl-benzene and in the development of water-soluble pH and cation chemosensors.
Mechanism of Action
The mechanism of action of phenyl pentadecane-5-sulfonate involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The compound can form a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons . This mechanism allows the compound to exert its effects in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Functional Groups and Reactivity: Phenylephrine hydrochloride contains a phenolic hydroxyl group and an ethanolamine moiety, enabling its coupling with diazotized reagents (e.g., 2-aminobenzothiazole) to form stable azo dyes (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) . this compound lacks such reactive amino/alcohol groups, limiting its utility in colorimetric assays but enhancing surfactant-like behavior.
Stability :
- Phenylephrine forms stable azo dyes in alkaline media (stable for 48 hours) , while this compound’s sulfate ester bond may hydrolyze under extreme pH conditions.
Analytical Applications :
- Phenylephrine is quantified via spectrophotometry (0.4–10 ppm range) , HPLC , or chemiluminescence .
- This compound lacks documented analytical methods in the evidence, though sulfated analogs are typically analyzed via ion chromatography or mass spectrometry.
Comparison with Pharmacologically Active Sulfated Compounds
Table 2: Pharmacological and Analytical Comparison
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing phenyl pentadecane-5-sulfonate with high purity?
- Methodological Answer : Synthesis typically involves esterification of pentadecane-5-sulfonic acid with phenol derivatives under controlled acidic or catalytic conditions. Key steps include:
- Purification via fractional distillation (boiling point ~373°C) or column chromatography.
- Monitoring reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy.
- Safety protocols must include respiratory protection (e.g., OV/AG/P99 filters) and full-body protective gear to mitigate exposure risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm sulfonate ester linkage and aromatic substitution patterns.
- Infrared (IR) Spectroscopy : Identify sulfonate group vibrations (S=O stretching ~1350–1200 cm⁻¹) and phenyl ring C-H bending.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., 288.51 g/mol) and fragmentation patterns .
Q. What are the optimal storage conditions to ensure the stability of this compound?
- Methodological Answer :
- Store in airtight containers at temperatures below 22°C (melting point) to prevent phase changes.
- Avoid exposure to moisture, strong oxidizers, or reactive metals (e.g., aluminum) to prevent hydrolysis or decomposition.
- Stability assessments should include periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized for trace-level detection of this compound in environmental samples?
- Methodological Answer :
- Ionization : Use electrospray ionization (ESI) in negative mode to enhance sulfonate group detection.
- Mobile Phase : Combine ammonium acetate buffer (pH 5.0) with acetonitrile gradients to improve peak resolution.
- Collision Energy : Calibrate collision-induced dissociation (CID) to fragment precursor ions (e.g., m/z 289) without losing sensitivity.
- Validate method robustness using matrix-matched calibration curves and internal standards (e.g., deuterated analogs) .
Q. How should researchers address contradictory data in degradation studies of this compound under varying pH conditions?
- Methodological Answer :
- Apply Design of Experiments (DoE) frameworks (e.g., Central Composite Design) to systematically vary pH, temperature, and ionic strength.
- Use ANOVA to identify statistically significant interactions between variables.
- Cross-validate results with complementary techniques (e.g., kinetic modeling vs. quantum mechanical calculations) to resolve discrepancies.
- Document confounding factors such as photolytic interference or microbial activity .
Q. What in silico models are suitable for predicting the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer :
- Quantitative Structure-Activity Relationship (QSAR) Models : Use logP values and topological polar surface area (TPSA) to estimate bioaccumulation.
- Molecular Dynamics Simulations : Simulate interactions with lipid bilayers or soil organic matter to assess adsorption kinetics.
- Compare predictions against experimental data from OECD 301F (ready biodegradability) or OECD 305 (bioaccumulation in fish) .
Methodological Frameworks for Research Design
- Experimental Design : Align questions with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure feasibility and relevance. For example:
- Data Contradiction Analysis : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting data arise. For instance, discrepancies in toxicity assays may stem from variations in cell line sensitivity or assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
